A Comprehensive Technical Guide to 4-Methyl-1-penten-3-ol (CAS: 4798-45-2)
A Comprehensive Technical Guide to 4-Methyl-1-penten-3-ol (CAS: 4798-45-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Methyl-1-penten-3-ol (CAS number: 4798-45-2), a specialty chemical with applications in organic synthesis. This document consolidates its chemical and physical properties, spectral data, and safety information. While detailed experimental protocols for its synthesis are not extensively published, a representative synthetic methodology is provided. To date, no significant biological activity or associated signaling pathways have been reported in the scientific literature for this specific compound.
Chemical and Physical Properties
4-Methyl-1-penten-3-ol is a flammable and irritant organic compound.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| IUPAC Name | 4-methylpent-1-en-3-ol | [1][2] |
| Synonyms | 4-METHYL-1-PENTEN-3-OL, 4-methylpent-1-en-3-ol | [1] |
| CAS Number | 4798-45-2 | [1][2] |
| Appearance | Liquid (presumed) | |
| Water Solubility | 29.69 g/L at 25 °C | [4] |
| pKa | 14.36 ± 0.20 (Predicted) | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Methyl-1-penten-3-ol.
| Spectrum Type | Instrumentation | Source of Sample | Copyright |
| ¹H NMR | Varian A-60 | Aldrich Chemical Company, Inc. | © 2009-2025 John Wiley & Sons, Inc. |
| ¹³C NMR | Not specified | MCB Manufacturing Chemists | SpectraBase |
| FTIR | Bruker IFS 85 | Not specified | © 1989, 1990-2025 Wiley-VCH GmbH |
| Vapor Phase IR | DIGILAB FTS-14 | Not specified | SpectraBase |
| Mass Spectrum (EI) | Not specified | NIST | Public Domain |
Synthesis
Representative Experimental Protocol: Grignard Synthesis of an Alcohol
Disclaimer: This is a generalized procedure and requires optimization for the specific synthesis of 4-Methyl-1-penten-3-ol. All work should be conducted in a fume hood with appropriate personal protective equipment.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Vinyl bromide
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Isobutyraldehyde
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
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Preparation of the Grignard Reagent (Vinylmagnesium Bromide): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous ether or THF to cover the magnesium. A crystal of iodine can be added to initiate the reaction. A solution of vinyl bromide in the anhydrous solvent is then added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then maintained at a moderate reflux.
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Reaction with Isobutyraldehyde: Once the Grignard reagent has formed (indicated by the consumption of magnesium), the flask is cooled in an ice bath. A solution of isobutyraldehyde in the anhydrous solvent is added dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction.
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Quenching and Workup: After the addition is complete and the reaction is stirred for an appropriate time, the reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide to the desired alcohol and precipitate magnesium salts.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional portions of the solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can then be purified by distillation under reduced pressure.
Synthesis Workflow
Caption: General workflow for the synthesis of 4-Methyl-1-penten-3-ol.
Safety and Handling
4-Methyl-1-penten-3-ol is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Statement | GHS Classification |
| H226: Flammable liquid and vapor | Flammable liquids (Category 3) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Precautionary Statements:
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Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
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Keep container tightly closed.
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Ground/bond container and receiving equipment.
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Use explosion-proof electrical/ventilating/lighting equipment.
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Use only non-sparking tools.
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Take precautionary measures against static discharge.
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Wash skin thoroughly after handling.
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Wear protective gloves/eye protection/face protection.
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IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Store in a well-ventilated place. Keep cool.
Biological Activity
Extensive searches of scientific databases and literature have not revealed any significant studies on the biological activity or pharmacological effects of 4-Methyl-1-penten-3-ol. There is no information available regarding its mechanism of action or any associated signaling pathways. Its primary utility appears to be as a chemical intermediate in organic synthesis.
Conclusion
4-Methyl-1-penten-3-ol is a well-characterized chemical compound with established physical, chemical, and spectral properties. Its synthesis is achievable through a standard Grignard reaction, although specific, detailed experimental protocols are not widely published. Crucially for those in drug development, there is a current lack of data on its biological effects and toxicological profile. Researchers interested in this molecule for synthetic purposes should proceed with appropriate safety precautions, while those exploring potential biological applications should be prepared to conduct foundational in vitro and in vivo studies.
